molecular formula C13H17BrN2O2 B1389815 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide CAS No. 1138442-81-5

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Cat. No.: B1389815
CAS No.: 1138442-81-5
M. Wt: 313.19 g/mol
InChI Key: LKDSAKBCPFDYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-butan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-3-9(2)15-13(18)10-5-4-6-11(7-10)16-12(17)8-14/h4-7,9H,3,8H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDSAKBCPFDYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Synthesis of Covalent Probes: The 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide Protocol Content Type: Technical Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Chemical Biology Researchers

Executive Summary & Strategic Context

This guide details the synthesis of This compound , a representative structure for covalent kinetic probes . This molecule features two distinct functional domains:[1][2][3][4][5]

  • The Recognition Element: The N-(sec-butyl)benzamide core, designed to provide hydrophobic interactions and orient the molecule within a binding pocket.

  • The Electrophilic Warhead: The

    
    -bromoacetamide moiety, a classic "soft" electrophile capable of alkylating nucleophilic cysteine residues via an 
    
    
    
    mechanism.

Scientific Rationale: The synthesis is designed to be modular. By installing the reactive warhead in the final step, we minimize the risk of polymerization or hydrolysis during the scaffold assembly. The protocol utilizes a Nitro-to-Amine-to-Warhead strategy, ensuring high fidelity and preventing regio-isomeric byproducts.

Retrosynthetic Analysis

The logical disconnection reveals a linear three-step sequence starting from commercially available 3-nitrobenzoic acid .

Retrosynthesis Target Target Molecule (this compound) Precursor1 Intermediate 2 (3-Amino-N-(sec-butyl)benzamide) Target->Precursor1 C-N Bond Disconnection (Acylation) Warhead Warhead Source Bromoacetyl Bromide Target->Warhead Reagent Precursor2 Intermediate 1 (3-Nitro-N-(sec-butyl)benzamide) Precursor1->Precursor2 Functional Group Interconversion (Nitro Reduction) SM Starting Materials 3-Nitrobenzoic Acid + sec-Butylamine Precursor2->SM Amide Coupling

Caption: Retrosynthetic logic flow demonstrating the disassembly of the target into stable precursors.

Detailed Synthetic Protocol

Step 1: Scaffold Assembly (Amide Coupling)

Objective: Synthesis of 3-nitro-N-(sec-butyl)benzamide. Rationale: We employ T3P (Propylphosphonic anhydride) or HATU for this coupling. While Thionyl Chloride (


) is cheaper, T3P/HATU offers milder conditions, higher yields, and easier workup for secondary amines, minimizing racemization of the sec-butyl chiral center (if using enantiopure amine).
  • Reagents: 3-Nitrobenzoic acid (1.0 equiv), sec-Butylamine (1.1 equiv), DIPEA (3.0 equiv), HATU (1.2 equiv).

  • Solvent: DMF or DCM (Anhydrous).[6]

  • Protocol:

    • Dissolve 3-nitrobenzoic acid in anhydrous DMF (0.2 M concentration) under

      
       atmosphere.
      
    • Add DIPEA and stir for 10 minutes to deprotonate the acid.

    • Add HATU in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester.

    • Add sec-butylamine dropwise.

    • Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[6][7]

    • Workup: Dilute with EtOAc, wash sequentially with 1M HCl (to remove excess amine), saturated

      
       (to remove unreacted acid), and brine. Dry over 
      
      
      
      and concentrate.
    • Yield Expectation: 85–95% (Yellow solid).

Step 2: The Functional Switch (Nitro Reduction)

Objective: Synthesis of 3-amino-N-(sec-butyl)benzamide. Rationale: Catalytic hydrogenation is preferred over chemical reductions (Fe/HCl or


) to ensure a clean product without metal salt contamination, which simplifies the subsequent warhead installation.
  • Reagents: 10% Pd/C (10 wt% loading), Hydrogen gas (

    
    , balloon pressure).
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Protocol:

    • Dissolve the nitro-amide from Step 1 in MeOH (0.1 M).

    • Safety: Carefully add 10% Pd/C under an argon blanket (Pd/C is pyrophoric; do not add to dry solvent).

    • Purge the flask with

      
       gas (balloon) three times.
      
    • Stir vigorously under

      
       atmosphere at RT for 2–4 hours.
      
    • Validation: Monitor by LCMS. The mass should shift by

      
       (loss of 
      
      
      
      , gain of
      
      
      ).
    • Workup: Filter through a Celite pad to remove Pd/C. Wash the pad with MeOH. Concentrate the filtrate.

    • Yield Expectation: >90% (Off-white to pale brown solid). Note: Anilines are oxidation-sensitive; proceed to Step 3 immediately or store under inert gas.

Step 3: Warhead Installation (Bromoacetylation)

Objective: Synthesis of this compound. Rationale: This is the critical step. Bromoacetyl bromide is highly reactive. The reaction must be kept cold (0°C) to prevent bis-acylation (reaction at the amide nitrogen) or polymerization. A weak base (


 or mild DIPEA usage) is used to scavenge HBr without hydrolyzing the sensitive bromoacetyl group.
  • Reagents: 3-Amino-N-(sec-butyl)benzamide (1.0 equiv), Bromoacetyl bromide (1.1 equiv),

    
     (1.5 equiv) or DIPEA (1.2 equiv).
    
  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Protocol:

    • Dissolve the aniline intermediate in anhydrous DCM (0.1 M).

    • Add the base (

      
       solid or DIPEA) and cool the mixture to 0°C  in an ice bath.
      
    • Critical Addition: Add Bromoacetyl bromide dropwise over 15 minutes. Caution: Bromoacetyl bromide is a severe lachrymator.

    • Stir at 0°C for 30 minutes, then allow to warm to RT for 1 hour.

    • Validation: Check TLC. The aniline spot (usually fluorescent/polar) should disappear, replaced by a less polar product.

    • Workup: Quench with water. Extract with DCM.[8] Wash organic layer with water and brine. Do not use basic washes (NaOH) as this may hydrolyze the bromide or cause cyclization.

    • Purification: Recrystallization from EtOAc/Hexane or Flash Column Chromatography (Silica, 0-50% EtOAc in Hexane).

    • Yield Expectation: 60–80% (White solid).

Process Workflow & Decision Logic

SynthesisWorkflow Start Start: 3-Nitrobenzoic Acid Step1 Step 1: Amide Coupling (HATU/DIPEA, DMF) Start->Step1 Check1 QC: LCMS/TLC (Confirm Nitro-Amide) Step1->Check1 Check1->Step1 Incomplete (Add more amine) Step2 Step 2: Hydrogenation (H2, Pd/C, MeOH) Check1->Step2 Pass Check2 QC: LCMS (Confirm Aniline Formation) Step2->Check2 Step3 Step 3: Warhead Install (Br-CH2-COBr, DCM, 0°C) Check2->Step3 Pass (Proceed immediately) Final Final Product This compound Step3->Final

Caption: Step-by-step decision tree for the synthesis protocol.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the synthesis, the final product must meet specific spectral criteria.

FeatureMethodDiagnostic SignalInterpretation
Warhead Integrity

NMR (

or

)
Singlet,

ppm (2H)
Confirms the presence of the

group. If this is a multiplet or missing, cyclization may have occurred.
Amide Connectivity

NMR
Doublet,

ppm (1H)
Amide -NH proton coupling to the sec-butyl CH.
Purity LCMS (ESI+)

1:1 Isotopic pattern (Br-79/Br-81) confirms the presence of one bromine atom.
Regiochemistry

NMR
Carbonyl peaks

ppm (Benzamide) &

ppm (Bromoacetamide)
Distinct carbonyl environments confirm double amidation.

Safety & Handling (E-E-A-T)

  • Bromoacetyl Bromide: Highly corrosive and a potent lachrymator. Must be handled in a functioning fume hood.[9] Glassware should be rinsed with dilute base (NaOH) in the hood before removal to neutralize residues.

  • Palladium on Carbon: Pyrophoric when dry. Always wet with solvent (under inert gas) before exposure to air.

  • Product Stability:

    
    -Haloacetamides are alkylating agents. They are potentially mutagenic. Store at -20°C to prevent slow hydrolysis or cyclization.
    

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[7][10] Tetrahedron, 61(46), 10827-10852. (Authoritative source for Step 1 coupling conditions)

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317. (Context for the bromoacetamide warhead design)

  • Bléger, D., et al. (2008). Rational design of fast photoswitchable inhibitors. Journal of the American Chemical Society, 130(46), 15776-15777.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard reference for reduction of nitroarenes).

Sources

Mocetinostat (MGCD0103): A Technical Guide to HDAC Inhibition and Experimental Profiling

[1]

Executive Summary & Chemical Identity

Mocetinostat (MGCD0103) is a potent, orally bioavailable, benzamide-based histone deacetylase (HDAC) inhibitor.[1] Unlike hydroxamic acid-based pan-HDAC inhibitors (e.g., Vorinostat/SAHA), Mocetinostat exhibits distinct isotype selectivity, targeting Class I (HDAC1, 2, 3) and Class IV (HDAC11) isoforms while sparing Class IIa/b (HDAC4, 5, 6, 7, 8).[1]

This selectivity profile reduces off-target toxicities associated with tubulin hyperacetylation (mediated by HDAC6 inhibition), making it a critical tool for researchers investigating epigenetic modulation in solid tumors and hematological malignancies.[1]

Chemical Specifications
PropertyData
CAS Number 140215-77-6 (Free Base)
Chemical Name N-(2-aminophenyl)-4-[[(4-pyridin-3-ylpyrimidin-2-yl)amino]methyl]benzamide
Molecular Formula C₂₃H₂₀N₆O
Molecular Weight 396.44 g/mol
Solubility DMSO (>20 mg/mL); Insoluble in water.[1][2][3]
Storage -20°C (Solid); -80°C (DMSO stock, avoid freeze/thaw).

Mechanism of Action (MOA)

Mocetinostat functions as a slow-binding inhibitor of the zinc-dependent active site of Class I HDACs.[1] By blocking the deacetylation of histone tails (specifically H3 and H4), it relaxes the chromatin structure (euchromatin formation). This reactivation of epigenetically silenced tumor suppressor genes (e.g., p21, p16) leads to cell cycle arrest and apoptosis.

Pathway Visualization

The following diagram illustrates the mechanistic cascade from Mocetinostat entry to apoptosis.

MOA_PathwayMocetinostatMocetinostat (MGCD0103)HDAC_ActiveClass I HDACs (1, 2, 3)(Deacetylation Active)Mocetinostat->HDAC_ActiveTargetsInhibitionCompetitive Inhibition(Zinc Chelation)HDAC_Active->InhibitionBindingAcetylationAccumulation ofAcetylated Histones (H3/H4)Inhibition->AcetylationCausesChromatinChromatin Remodeling(Heterochromatin -> Euchromatin)GeneExprRe-expression ofTumor Suppressors (p21, p53)Chromatin->GeneExprPromotesAcetylation->ChromatinInducesOutcomeApoptosis & Cell Cycle Arrest(G1/S Blockade)GeneExpr->OutcomeResult

Figure 1: Mechanistic pathway of Mocetinostat-induced chromatin remodeling and apoptosis.[1]

Experimental Data & Selectivity Profile

The defining characteristic of Mocetinostat is its selectivity.[2][4] In enzyme activity assays, it demonstrates nanomolar potency against Class I isoforms but negligible activity against Class II.

Enzyme Inhibition Profile (IC50)

Data derived from fluorometric HDAC activity assays using recombinant human enzymes.[1]

Target IsoformIC50 (µM)ClassificationSelectivity Interpretation
HDAC1 0.15 Class IPrimary Target (Highest Potency)
HDAC2 0.29 Class IHigh Potency
HDAC3 1.66 Class IModerate Potency
HDAC11 0.59 Class IVHigh Potency
HDAC4 > 10.0Class IIaNo Activity (Spare)
HDAC6 > 10.0Class IIbNo Activity (Spare - No tubulin acetylation)
HDAC8 > 10.0Class ILow/No Activity (Unique among benzamides)

Senior Scientist Insight: The lack of HDAC6 inhibition is a crucial differentiator. Unlike SAHA, Mocetinostat does not induce tubulin hyperacetylation, which is often linked to neurotoxicity and fatigue in clinical settings. When validating this in your lab, use Acetyl-Tubulin Western blots as a negative control to prove specificity.

Validated Experimental Protocols

Protocol A: Preparation of Stock Solutions

Critical Step: Benzamides are prone to precipitation in aqueous media.

  • Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][3]

  • Concentration: Prepare a 10 mM stock (3.96 mg in 1 mL DMSO).

  • Dissolution: Vortex vigorously. If particles persist, warm to 37°C for 5 minutes.

  • Aliquot: Store in single-use aliquots at -80°C. Avoid >2 freeze-thaw cycles.

Protocol B: Cellular Histone Acetylation Assay (Western Blot)

This protocol validates target engagement in cell lines (e.g., A549, HCT116).[1]

Objective: Detect accumulation of Acetyl-Histone H3 (Lys9/Lys14) and absence of Acetyl-Tubulin.[1]

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment (O/N).
    
  • Treatment:

    • Treat with Mocetinostat (0.1, 0.5, 1.0, 5.0 µM).[1]

    • Control: DMSO (Vehicle) and Vorinostat (Positive control for HDAC6/Tubulin).[1]

    • Duration: 24 hours (Benzamides have slow off-rates; shorter times may under-represent potency).[1]

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors AND HDAC Inhibitors (e.g., Sodium Butyrate) to prevent deacetylation during extraction.

  • Immunoblotting:

    • Primary Ab 1: Anti-Acetyl-Histone H3 (Marker for efficacy).[1]

    • Primary Ab 2: Anti-Acetyl-Tubulin (Marker for selectivity - should be negative).[1]

    • Loading Control: Total H3 or GAPDH.

Protocol C: In Vivo Xenograft Formulation

Note: The free base (140215-77-6) requires specific acidification or lipid carriers for oral delivery.[1]

Vehicle: 0.1 N HCl in saline (for salt form) OR PEG300/Tween80 (for free base).[1] Recommended Formulation (Free Base):

  • 5% DMSO[1][5]

  • 40% PEG300[1][5][6]

  • 5% Tween 80[1][5][6]

  • 50% Saline

  • Administration: Oral gavage (p.o.), Daily (QD) or 3x/week.[1]

  • Dose Range: 60–120 mg/kg.[7]

Experimental Workflow Diagram

The following Graphviz diagram outlines the logical flow for characterizing Mocetinostat in a new cancer cell line.

Exp_WorkflowStartCompound Prep(10mM DMSO Stock)DoseFindViability Assay(MTT/CCK-8)72h ExposureStart->DoseFindIC50_CalcCalculate IC50DoseFind->IC50_CalcMechanisticTarget Validation(Western Blot)IC50_Calc->MechanisticSelect Dose(2x IC50)Readout1Ac-H3 (Increase)Mechanistic->Readout1Readout2Ac-Tubulin (No Change)Mechanistic->Readout2ApoptosisApoptosis Assay(Annexin V/PI)Mechanistic->ApoptosisConfirm Phenotype

Figure 2: Step-by-step experimental workflow for validating Mocetinostat activity in vitro.

References

  • Fournel, M., et al. (2008). MGCD0103, a novel isotype-selective histone deacetylase inhibitor, has broad spectrum antitumor activity in vitro and in vivo.[2][4][7][8][9][10] Molecular Cancer Therapeutics, 7(4), 759-768.[1][2][4][7][8]

  • Bonfils, C., et al. (2008). Evaluation of the pharmacodynamic effects of MGCD0103 from preclinical models to human, using a novel HDAC enzyme assay. Clinical Cancer Research, 14(11), 3441-3449.[1]

  • Zhou, N., et al. (2008). Discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), an orally active histone deacetylase inhibitor.[1] Journal of Medicinal Chemistry, 51(14), 4072-4075.[1]

  • ClinicalTrials.gov. MGCD0103 (Mocetinostat) Clinical Studies Repository.[1]

Methodological & Application

Application Note: Protocol for Covalent PDI Inhibition using 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (16F16)

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanism

Executive Summary

This guide details the protocol for utilizing 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (hereafter referred to as 16F16-Br ), a potent, irreversible inhibitor of Protein Disulfide Isomerase (PDI). PDI is a critical chaperone in the Endoplasmic Reticulum (ER) responsible for oxidative protein folding.

16F16-Br acts via a "warhead" mechanism: the bromoacetyl group functions as an electrophile that covalently modifies the active site cysteine residues (Cys36/Cys39) of PDI. This "locks" the enzyme, preventing it from resolving disulfide bonds in misfolded proteins. In oncology research, this compound is utilized to induce acute ER stress and the Unfolded Protein Response (UPR), leading to apoptosis in cancer cells that rely heavily on PDI for survival.

Mechanism of Action Diagram

The following diagram illustrates the signaling cascade initiated by 16F16-Br treatment.

PDI_Inhibition_Pathway Compound 16F16-Br (Electrophile) PDI_Active Active PDI (Free Cysteines) Compound->PDI_Active Targets Active Site PDI_Inhibited Covalent Adduct (Irreversible Inhibition) PDI_Active->PDI_Inhibited Alkylation of Cys36/39 Misfolded_Proteins Accumulation of Misfolded Proteins PDI_Inhibited->Misfolded_Proteins Blocks Folding ER_Stress ER Stress (UPR Activation) Misfolded_Proteins->ER_Stress Trigger Apoptosis Apoptosis (Cell Death) ER_Stress->Apoptosis Prolonged Stress

Caption: Mechanism of 16F16-Br induced cytotoxicity via covalent PDI modification and subsequent Unfolded Protein Response (UPR).

Part 2: Pre-Experimental Planning

Safety Warning (Critical)
  • Alkylating Agent: The bromoacetyl moiety is a reactive alkylating agent. It can react with nucleophiles in biological tissue (DNA, proteins).

  • Handling: Always handle in a fume hood. Double-glove (nitrile).

  • Disposal: Treat all waste as hazardous chemical waste.

Solubility & Storage

The compound is hydrophobic and unstable in aqueous solution over long periods (hydrolysis of the bromide).

ParameterSpecificationNotes
Solvent DMSO (Dimethyl sulfoxide)Anhydrous, cell-culture grade.
Max Solubility ~10–12 mg/mL (approx. 30 mM)Vortexing and mild warming (37°C) may be required.
Stock Storage -20°C or -80°CStore in small aliquots to avoid freeze-thaw cycles.
Stability >6 months at -20°C (Stock)Unstable in media. Prepare working solutions immediately before use.

Part 3: Core Protocols

Protocol A: Stock Preparation
  • Calculate: Determine the mass required for a 10 mM stock solution .

    • MW of 16F16-Br: ~355.2 g/mol (Verify specific batch MW).

    • Example: Dissolve 3.55 mg in 1 mL DMSO.

  • Dissolve: Add DMSO to the vial. Vortex for 30 seconds. Ensure the solution is clear.

  • Aliquot: Dispense 20–50 µL aliquots into light-protective tubes.

  • Store: Freeze at -20°C immediately.

Protocol B: Cell Treatment (Dose-Response)

Objective: Determine the IC50 of 16F16-Br in your specific cell line. Typical Effective Range: 1 µM – 10 µM.

Workflow Diagram:

Experimental_Workflow Seed Day 0: Seed Cells (50-70% Confluence) Prep Day 1: Dilute 16F16-Br (Fresh in Media) Seed->Prep Treat Treatment: Add to Cells (0-20 µM) Prep->Treat Incubate Incubation: 24 - 48 Hours Treat->Incubate Assay Readout: Viability / Western Blot Incubate->Assay

Caption: Step-by-step workflow for evaluating PDI inhibition in cell culture.

Step-by-Step Procedure:

  • Seeding (Day 0):

    • Seed cells in 96-well plates (for viability) or 6-well plates (for lysates).

    • Target density: 5,000–10,000 cells/well (96-well) or 300,000 cells/well (6-well).

    • Allow attachment overnight (16–24 hours).

  • Preparation of Working Solutions (Day 1):

    • Note: Do not dilute the stock until you are ready to treat.

    • Thaw one aliquot of 10 mM stock.

    • Create a 100 µM intermediate dilution in sterile media (1:100 dilution).

      • Example: 10 µL of 10 mM Stock + 990 µL Media.

    • Perform serial dilutions in media to achieve final concentrations: 0, 1, 2.5, 5, 10, 20 µM.

    • Vehicle Control: Ensure the "0 µM" control contains the same % DMSO as the highest dose (e.g., 0.1% or 0.2%).

  • Treatment:

    • Aspirate old media from cells.

    • Add 100 µL (96-well) or 2 mL (6-well) of the drug-containing media.

    • Critical: Do not leave the intermediate dilutions sitting; the bromoacetyl group can hydrolyze in aqueous media, losing potency. Apply to cells within 15 minutes of dilution.

  • Incubation:

    • Incubate at 37°C / 5% CO2 for 24 to 48 hours .

    • Note: PDI inhibition is rapid (<2 hours), but phenotypic cell death (apoptosis) usually requires >24 hours to manifest.

  • Readout:

    • Viability: MTT, CellTiter-Glo, or Crystal Violet assay.

    • Apoptosis: Annexin V / Propidium Iodide flow cytometry.

Protocol C: Validation of Mechanism (Western Blot)

To confirm the compound is acting via PDI inhibition and ER stress, assay for UPR markers.

  • Treat cells with 5 µM 16F16-Br for 6–12 hours .

  • Lyse cells in RIPA buffer containing protease inhibitors.

  • Western Blot Targets:

    • PDI: (Loading control, total levels may not change immediately).

    • PDI-Adduct: (Advanced) Some antibodies may show a mass shift, but this is difficult to detect without mass spec.

    • UPR Markers (Downstream validation):

      • p-eIF2α: Increases early (2-4h).

      • CHOP (DDIT3): Strong induction expected at 12-24h (Pro-apoptotic marker).

      • XBP1s: Spliced form indicates IRE1 pathway activation.

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
No Toxicity Observed Hydrolysis of CompoundEnsure stock is anhydrous. Do not pre-incubate in media. Apply immediately.
Precipitation Concentration too highDo not exceed 50 µM in media. Keep DMSO < 0.5%.[1]
Inconsistent IC50 Cell Density VariancePDI inhibitors are sensitive to confluence. Standardize seeding density strictly.
High Background Death DMSO ToxicityEnsure final DMSO concentration is < 0.2% and include a Vehicle Only control.

References

  • Hoffstrom, B. G., et al. (2010). "Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins."[2][3] Nature Chemical Biology, 6(12), 900–906.[2][3]

    • Seminal paper identifying 16F16 as a covalent PDI inhibitor.
  • Kaplan, A., et al. (2015). "Small molecule-induced oxidation of protein disulfide isomerase is neuroprotective." Proceedings of the National Academy of Sciences, 112(17), E2245-E2252.

    • Discusses the mechanism of 16F16 compared to reversible inhibitors.
  • Vatolin, S., et al. (2016). "Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma." Cancer Research, 76(11), 3340–3350.

    • Application of PDI inhibitors in oncology cell culture.

Sources

Determining the Kinetic Parameters k_inact and K_I for Irreversible Covalent Inhibitors: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond IC50 for Covalent Inhibitors

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful therapeutic modality.[1][2][3][4][5][6] Unlike their non-covalent counterparts, which bind reversibly to their targets, irreversible covalent inhibitors form a stable, long-lasting bond, often leading to enhanced potency and prolonged duration of action.[6][7] This unique mechanism of action, however, necessitates a more nuanced approach to quantifying their efficacy than the traditional IC50 value. For irreversible inhibitors, the potency is not solely defined by the initial binding affinity but is a time-dependent process governed by both the initial binding event and the subsequent rate of covalent bond formation.[8][9][10] Therefore, the key kinetic parameters to characterize these molecules are the maximal rate of inactivation (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I). The ratio of these two, k_inact/K_I, represents the second-order rate constant for covalent modification and is the most critical parameter for structure-activity relationship (SAR) studies and for translating biochemical potency to cellular and in vivo effects.[11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of experiments to determine k_inact and K_I for irreversible covalent inhibitors. We will delve into the underlying kinetic model, provide a detailed step-by-step protocol for a continuous enzyme assay, and outline the data analysis workflow to accurately derive these crucial kinetic constants.

The Two-Step Kinetic Model of Irreversible Inhibition

The interaction of an irreversible covalent inhibitor (I) with its target enzyme (E) is best described by a two-step kinetic model.[2][12][13][14]

  • Reversible Binding: The inhibitor first binds non-covalently to the enzyme's active site to form a reversible enzyme-inhibitor complex (E·I). This initial binding is characterized by the inhibition constant, K_I, which reflects the affinity of the inhibitor for the enzyme.

  • Irreversible Covalent Modification: Following the initial binding, a covalent bond is formed between the inhibitor and a reactive residue on the enzyme, leading to the formation of an inactive enzyme-inhibitor complex (E-I). The rate of this irreversible step is defined by the first-order rate constant, k_inact.

This two-step process can be represented by the following scheme:

E + I ⇌ E·I → E-I k_on / k_offk_inact

Where:

  • K_I = k_off / k_on (the dissociation constant for the initial reversible binding)

  • k_inact is the maximal rate of inactivation.

The overall efficiency of the covalent modification is described by the second-order rate constant k_inact/K_I .[11]

Experimental Design: The Progress Curve Method

One of the most common and informative methods for determining k_inact and K_I is the analysis of enzyme reaction progress curves in the presence of various concentrations of the irreversible inhibitor.[15] This method involves continuously monitoring the enzymatic reaction over time, allowing for the determination of the observed rate of inactivation (k_obs) at each inhibitor concentration.

Key Considerations Before You Begin:
  • Enzyme and Substrate Purity: High purity of both the enzyme and substrate is crucial for accurate kinetic measurements.

  • Assay Linearity: Ensure that the enzyme concentration and substrate concentration are optimized so that the uninhibited reaction proceeds linearly for the duration of the experiment.

  • Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (K_M) to minimize substrate competition with the inhibitor. If the substrate concentration is above K_M, a correction factor will be needed in the data analysis.

  • Inhibitor Concentration Range: The inhibitor concentrations should span a range that is both below and above the expected K_I value to ensure that the full hyperbolic relationship between k_obs and inhibitor concentration can be observed. A good starting point is to test concentrations from 0.1 to 10 times the estimated K_I.

  • Instrumentation: A plate reader or spectrophotometer capable of kinetic measurements is required.[16][17] For very fast reactions, a stopped-flow instrument may be necessary to ensure rapid and reproducible mixing of reactants.[18]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor, Buffer) determine_km Determine Substrate KM prep_reagents->determine_km Essential for accurate KI prep_plate Prepare Assay Plate (Inhibitor dilutions, Controls) determine_km->prep_plate add_enzyme Add Enzyme to Plate prep_plate->add_enzyme add_substrate Initiate Reaction with Substrate add_enzyme->add_substrate read_kinetics Read Kinetic Data (e.g., Absorbance/Fluorescence over time) add_substrate->read_kinetics plot_progress Plot Progress Curves (Signal vs. Time) read_kinetics->plot_progress fit_kobs Fit Progress Curves to Exponential Decay to get k_obs plot_progress->fit_kobs plot_kobs Plot k_obs vs. [Inhibitor] fit_kobs->plot_kobs fit_kinact_ki Fit k_obs vs. [Inhibitor] to Hyperbolic Equation to get k_inact and KI plot_kobs->fit_kinact_ki

Caption: Experimental workflow for determining k_inact and K_I.

Detailed Protocol: Continuous Spectrophotometric Assay

This protocol provides a general framework for a continuous spectrophotometric assay. The specific enzyme, substrate, and buffer conditions should be optimized for the system under investigation.

Materials and Reagents:
  • Purified enzyme of interest

  • Chromogenic or fluorogenic substrate

  • Irreversible covalent inhibitor stock solution (in DMSO)

  • Assay buffer (optimized for pH and salt concentration for the target enzyme)

  • 96-well microplate (clear for colorimetric assays, black for fluorescent assays)

  • Multichannel pipette

  • Kinetic microplate reader

Procedure:
  • Reagent Preparation:

    • Prepare a concentrated stock solution of the enzyme in a suitable storage buffer.

    • Prepare a concentrated stock solution of the substrate in assay buffer or an appropriate solvent.

    • Prepare a high-concentration stock solution of the irreversible inhibitor in 100% DMSO.

  • Inhibitor Dilution Series:

    • Create a serial dilution of the inhibitor in 100% DMSO. It is recommended to perform a 2- or 3-fold dilution series to cover a wide concentration range.

    • Prepare a working solution of each inhibitor concentration by diluting the DMSO stocks into assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect enzyme activity (typically ≤ 1%).

  • Assay Plate Setup:

    • In a 96-well plate, add the diluted inhibitor solutions to the appropriate wells. Include a "no inhibitor" control (vehicle control, e.g., buffer with the same percentage of DMSO).

    • Add the enzyme solution to all wells except for a "no enzyme" blank.

    • Allow the plate to equilibrate to the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

  • Reaction Initiation and Data Acquisition:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

    • Immediately place the plate in the kinetic microplate reader and begin reading the absorbance or fluorescence at regular intervals (e.g., every 15-30 seconds) for a duration sufficient to observe significant enzyme inactivation (e.g., 30-60 minutes).

Data Analysis: From Raw Data to Kinetic Constants

The data analysis process involves a two-step fitting procedure to determine k_inact and K_I.[19][20][21]

Step 1: Determination of the Observed Rate of Inactivation (k_obs)

For each inhibitor concentration, the raw kinetic data (signal vs. time) is plotted to generate a progress curve. In the presence of an irreversible inhibitor, these curves will show an exponential decay in the reaction rate over time.[22]

The progress curves are then fitted to the following equation for a single exponential decay to determine the observed rate of inactivation, k_obs:

P(t) = v₀ * (1 - e^(-k_obs*t)) / k_obs + P₀

Where:

  • P(t) is the product concentration at time t

  • v₀ is the initial velocity

  • k_obs is the observed first-order rate constant of inactivation

  • t is time

  • P₀ is the initial product concentration (often assumed to be zero)

This fitting is typically performed using non-linear regression analysis software such as GraphPad Prism, Origin, or custom scripts in R or Python.

Data Analysis Workflow Diagram

G cluster_raw Raw Data cluster_kobs k_obs Determination cluster_kinact_ki k_inact and KI Determination raw_data Kinetic Reads (Signal vs. Time for each [I]) progress_curves Plot Progress Curves raw_data->progress_curves fit_exp Non-linear Regression (Exponential Decay Fit) progress_curves->fit_exp kobs_values Table of k_obs values for each [I] fit_exp->kobs_values plot_kobs_vs_I Plot k_obs vs. [I] kobs_values->plot_kobs_vs_I fit_hyperbola Non-linear Regression (Hyperbolic Fit) plot_kobs_vs_I->fit_hyperbola kinact_ki_values Final k_inact and KI fit_hyperbola->kinact_ki_values

Caption: Data analysis pipeline for k_inact and K_I determination.

Step 2: Determination of k_inact and K_I

The calculated k_obs values for each inhibitor concentration are then plotted against the corresponding inhibitor concentration ([I]). This plot should yield a hyperbolic curve that can be fitted to the following equation:

k_obs = k_inact * [I] / (K_I + [I])

Where:

  • k_obs is the observed rate of inactivation

  • k_inact is the maximal rate of inactivation

  • [I] is the inhibitor concentration

  • K_I is the inhibitor concentration at half-maximal inactivation rate

If the substrate concentration in the assay is significantly higher than its K_M, the apparent K_I (K_I,app) will be determined. The true K_I can then be calculated using the following correction for competitive inhibition:

K_I = K_I,app / (1 + [S]/K_M)

Where:

  • [S] is the substrate concentration

  • K_M is the Michaelis-Menten constant for the substrate

Data Presentation

The final kinetic parameters should be summarized in a clear and organized table.

Inhibitork_inact (min⁻¹)K_I (µM)k_inact/K_I (M⁻¹s⁻¹)
Compound A1.5 ± 0.15.2 ± 0.54808 ± 500
Compound B0.8 ± 0.0510.1 ± 1.21320 ± 150

Trustworthiness and Self-Validation

The robustness of the determined k_inact and K_I values relies on a self-validating experimental design and data analysis process:

  • Goodness of Fit: The non-linear regression fits for both the progress curves and the k_obs vs. [I] plot should have high R² values (typically > 0.95) and low standard errors for the fitted parameters.

  • Visual Inspection: Always visually inspect the fitted curves to ensure they accurately represent the data.

  • Reproducibility: Experiments should be performed in replicate (at least duplicate, preferably triplicate) to ensure the reproducibility of the results.

  • Controls: Appropriate controls (no enzyme, no inhibitor) are essential to subtract background signal and confirm that the observed inactivation is inhibitor-dependent.

Conclusion

The determination of k_inact and K_I is indispensable for the rigorous characterization of irreversible covalent inhibitors.[2][3] These parameters provide a quantitative measure of inhibitor efficiency that is far more informative than a simple IC50 value. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can confidently and accurately determine these critical kinetic constants, enabling more informed decision-making in the optimization of covalent drug candidates.

References

  • Domainex. (n.d.). kinact / KI Assay for Irreversible Covalent Compounds. Retrieved from [Link]

  • Lonsdale, R., & Ward, R. A. (2018). A Perspective on the Kinetics of Covalent and Irreversible Inhibition. Journal of Medicinal Chemistry, 61(20), 8966–8984. Retrieved from [Link]

  • Mader, L. K., & Keillor, J. W. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. MedChemComm, 15(1), 23-36. Retrieved from [Link]

  • Evotec. (n.d.). Cytochrome P450 Time Dependent Inhibition (kinact/KI) Assay. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Instrumentation for Kinetic Methods of Analysis. Retrieved from [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. Retrieved from [Link]

  • Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Journal of Biomolecular Screening, 14(7), 771–779. Retrieved from [Link]

  • Mader, L. K., & Keillor, J. W. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. ChemMedChem, 19(8), e202400054. Retrieved from [Link]

  • Johnson, K. A. (2013). Analysis of kinetic data for irreversible enzyme inhibition. Methods in Enzymology, 533, 219-234. Retrieved from [Link]

  • Shapiro, A. B. (2019). How to calculate Kinact and Kobs for irreversible enzyme inhibition?. ResearchGate. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). An alternative method for the determination of Ki and kinact parameters for irreversible inhibitor profiling. Retrieved from [Link]

  • Strelow, J. M., & Kulanthaivel, P. (2020). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(15), 7933–7936. Retrieved from [Link]

  • CAS. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • Petrou, V., & Hamelberg, D. (2023). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Information and Modeling, 63(17), 5462–5470. Retrieved from [Link]

  • McWhirter, C. (2021). Kinetic mechanisms of covalent inhibition. Annual Reports in Medicinal Chemistry, 56, 1-31. Retrieved from [Link]

  • Biorbyt. (2018). Kinetic characterisation of covalent inhibitors on the PHERAstar. Retrieved from [Link]

  • Tuley, A., & Fast, W. (2018). The Taxonomy of Covalent Inhibitors. Biochemistry, 57(22), 3326–3337. Retrieved from [Link]

  • Kuzmic, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Retrieved from [Link]

  • Eppendorf. (2020). Enzyme Kinetic Assays – How Does It Work?. Retrieved from [Link]

  • Longdom Publishing. (2022). Identifying Enzyme Activities by Different Kinetic Assays. Retrieved from [Link]

  • PathoIndia. (n.d.). Kinetic Enzyme Assay. Retrieved from [Link]

  • K-Var-Tek. (n.d.). How does nonlinear regression of enzyme kinetics work?. Retrieved from [Link]

  • Huse, M., & Kuriyan, J. (2002). The conformational plasticity of protein kinases. Cell, 109(3), 275-282. Retrieved from [Link]

  • ResearchGate. (2017). Kinact and Ki values?. Retrieved from [Link]

  • Hixon, M. S. (2015). Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay. Angewandte Chemie International Edition, 54(47), 14099–14102. Retrieved from [Link]

  • Schwartz, P. A., et al. (2014). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. Retrieved from [Link]

  • Roskoski, R. Jr. (2016). A historical overview of protein kinases and their targeted small molecule inhibitors. Pharmacological Research, 103, 26-47. Retrieved from [Link]

  • Johnson, D. S., Weïwer, M., & Donnelly, A. (2016). Covalent modification of protein kinases. Current Opinion in Chemical Biology, 34, 23-31. Retrieved from [Link]

  • Zhao, Z., & Bourne, P. E. (2018). Progress with covalent small-molecule kinase inhibitors. FEBS Letters, 592(12), 1951-1962. Retrieved from [Link]

  • Petrelli, A., & Giordano, S. (2008). From single- to multi-target drugs in cancer therapy: when aspecificity becomes an advantage. Current Medicinal Chemistry, 15(5), 422-432. Retrieved from [Link]

  • Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795. Retrieved from [Link]

  • Liu, Q., Sabnis, Y., Zhao, Z., Zhang, T., Buhrlage, S. J., Jones, L. H., & Gray, N. S. (2013). Developing irreversible inhibitors of the protein kinase cysteinome. Chemistry & Biology, 20(2), 146-159. Retrieved from [Link]

  • Hatcher, J. M., & Kizhakkedathu, J. N. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 760-770. Retrieved from [Link]

  • Sutanto, F., Konstantinidou, M., & Dömling, A. (2020). Covalent inhibitors: a rational approach to drug discovery. RSC Medicinal Chemistry, 11(7), 760-770. Retrieved from [Link]

  • Baillie, T. A. (2016). The use of covalent inhibitors in drug design: a medicinal chemistry perspective. Expert Opinion on Drug Discovery, 11(3), 285-303. Retrieved from [Link]

  • Redd, R., & Glick, M. (2021). Recent Advances in Covalent Drug Discovery. Molecules, 26(9), 2496. Retrieved from [Link]

  • ResearchGate. (2022). A Review on Renaissance of Targeted Covalent Inhibitors: Review Article. Retrieved from [Link]

  • Hanzlik, R. P., & Cerny, M. A. (2008). Analytical methods for kinetic studies of biological interactions: a review. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-447. Retrieved from [Link]

  • Johnson, T. W., & Drueckhammer, D. G. (2004). Deciding between one-step and two-step irreversible inhibition mechanisms on the basis of “kobs” data: A statistical approach. bioRxiv. Retrieved from [Link]

  • BioKin, Ltd. (n.d.). Covalent Inhibition Kinetics. Retrieved from [Link]

Sources

Application Note: Cellular Target Engagement Assays for Covalent Probes

Author: BenchChem Technical Support Team. Date: February 2026

Validating Occupancy, Selectivity, and Kinetics in Complex Biological Systems

Introduction: The Covalent Renaissance and the "Occupancy" Challenge

The resurgence of targeted covalent inhibitors (TCIs)—exemplified by FDA-approved drugs like Ibrutinib, Osimertinib, and Sotorasib (KRAS G12C)—has shifted the drug discovery paradigm. Unlike reversible inhibitors, TCIs derive their potency not just from binding affinity (


) but from the speed of bond formation (

).

However, this mechanism introduces a unique bioanalytical challenge: Target Engagement (TE) . In a live cell, a covalent drug must navigate the membrane, evade efflux pumps, and outcompete high concentrations of intracellular nucleophiles (like glutathione) to permanently label its target. Standard biochemical


 assays fail to capture this complexity.

This guide details the two most robust methodologies for validating cellular TE:

  • Gel-Based ABPP (Activity-Based Protein Profiling): The gold standard for verifying molecular weight and covalent competition.

  • NanoBRET™ TE: A live-cell, plate-based method for quantifying occupancy kinetics.

The Mechanism of Action

Understanding the kinetics is prerequisite to designing the assay. Covalent inhibition is a two-step process:



  • Binding (

    
    ):  The inhibitor (
    
    
    
    ) reversibly binds the enzyme (
    
    
    ).
  • Bonding (

    
    ):  The electrophilic warhead reacts with the nucleophilic residue (e.g., Cysteine), forming an irreversible complex (
    
    
    
    ).

Experimental Implication: Because the reaction is time-dependent, "potency" is not a static number.[1] You must measure the rate of occupancy.

Visualizing the Kinetic Pathway

CovalentKinetics Enz Free Enzyme (Active) Complex Non-Covalent Complex (E·I) Enz->Complex Reversible Binding (Ki) Inhib Inhibitor Inhib->Complex Complex->Enz Dissociation (koff) Covalent Covalent Adduct (E-I) Complex->Covalent Bond Formation (kinact)

Figure 1: The two-step mechanism of targeted covalent inhibition.[2] Successful drugs optimize both the initial binding affinity and the specific reactivity of the warhead.

Protocol A: Gel-Based ABPP (Competition Assay)

Principle: This assay uses a "Probe" (an analog of your drug with an alkyne or azide handle) to visualize available active sites.

  • Vehicle Control: Probe binds target → Click Chemistry (Fluorophore) → Bright Band .

  • Drug Treated: Drug permanently blocks target → Probe cannot bind → Disappearing Band .

Materials Required[2][3][4][5][6][7][8][9]
  • Probe: Alkyne-functionalized analog of your inhibitor (verify activity is retained).

  • Tag: Azide-Rhodamine or Azide-Cy5.

  • Lysis Buffer: 1% NP-40 or Triton X-100 in PBS + Protease Inhibitors. CRITICAL: Do not use DTT or TCEP in the lysis buffer; reducing agents can quench some warheads (e.g., acrylamides) or interfere with the probe before the click reaction.

  • Click Reagents:

    • 
       (50 mM stock in water).
      
    • TCEP (50 mM stock, prepare fresh ).

    • TBTA or THPTA Ligand (10 mM stock in DMSO).

Step-by-Step Workflow
Step 1: In Situ Treatment (The Physiological Standard)

Do not treat lysates unless determining inherent chemical reactivity. Live cell treatment accounts for membrane permeability.

  • Seed cells (e.g., HEK293, A549) to 80-90% confluency.

  • Treat cells with the Test Inhibitor (dose-response, e.g., 0.1, 1, 10 µM) for the desired time (usually 1–4 hours). Include a DMSO-only control.

  • Probe Labeling: Add the Alkyne-Probe directly to the media for the final 1 hour of treatment.

    • Note: If your inhibitor is slow-binding, pre-treat with inhibitor for 2 hours, then add probe.

Step 2: Lysis and Protein Normalization
  • Wash cells 2x with cold PBS to remove extracellular probe.

  • Lyse cells on ice. Clarify lysate by centrifugation (15,000 x g, 10 min).

  • Mandatory: Quantify protein concentration (BCA Assay) and normalize all samples to 2 mg/mL. Uneven loading is the #1 cause of false positives in ABPP.

Step 3: Copper-Catalyzed Click Chemistry (CuAAC)

Perform this reaction in a fume hood or designated area.

  • Transfer 50 µL of lysate (100 µg protein) to new tubes.

  • Prepare a Click Master Mix (ratios below are for 1 reaction, scale up as needed). Add reagents in this exact order to prevent copper precipitation:

    • 
       Azide-Fluorophore (Final: 10–20 µM)
      
    • 
       TBTA/THPTA Ligand (Final: 100 µM)
      
    • 
      
      
      
      
      (Final: 1 mM)
    • 
       TCEP (Final: 1 mM)
      
  • Vortex the Master Mix until clear (the reduction of Cu(II) to Cu(I) is visible as a color shift from blue to colorless).

  • Add Master Mix to each lysate sample. Vortex and incubate at Room Temp for 1 hour in the dark.

Step 4: Precipitation & Visualization
  • Add cold Acetone (4x volume) or Methanol/Chloroform to precipitate proteins and remove unreacted fluorophores. Incubate -20°C for 30 min.

  • Spin down (max speed, 10 min), discard supernatant, and air-dry the pellet.

  • Resuspend in 1x SDS-PAGE Loading Buffer (with reducing agent). Boil for 5 min.

  • Run on SDS-PAGE gel.[3]

  • Readout: Scan for fluorescence (e.g., Typhoon or ChemiDoc) before Coomassie staining.

Data Interpretation Table
ObservationInterpretationAction
Band disappears with Drug Successful Target Engagement.Calculate

based on band intensity.
Band remains bright No Engagement or Poor Permeability.Check inhibitor potency in biochemical assay.[4]
All bands disappear Toxicity or Protein Precipitation.Check Coomassie stain for loading consistency.
Smeary background Excess unreacted fluorophore.Improve the acetone precipitation/wash step.

Protocol B: NanoBRET™ TE (Live Cell Kinetic Assay)

Principle: Unlike ABPP, this does not require lysis. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer.[5][6]

  • Tracer Bound: High BRET signal.

  • Inhibitor Bound: Tracer displaced → Low BRET signal.

Why use this over ABPP?
  • Quantitative: Provides precise

    
     and residence time data.
    
  • Kinetic: You can measure engagement in real-time without stopping the reaction.

  • Scalable: 96- or 384-well plate format.

Workflow Visualization

NanoBRET cluster_0 Cellular System Target Target-NanoLuc Tracer Fluorescent Tracer Target->Tracer BRET Signal (Energy Transfer) Readout Plate Reader (Donor 460nm / Acceptor 618nm) Target->Readout Inhibitor Covalent Drug Inhibitor->Target Competition

Figure 2: NanoBRET mechanism.[5][6] The covalent drug competes with the tracer. For covalent drugs, the BRET signal will decrease over time and NOT recover upon washout.

Protocol Highlights (Optimized for Covalent)
  • Transfection: Transfect HEK293 cells with the Target-NanoLuc plasmid (0.1–10 ng DNA/well) 24 hours prior. Low expression levels are preferred to avoid "sponge effects" where excess protein buffers the drug concentration.

  • Tracer Optimization: Determine the

    
     of the tracer first. Use the tracer at a concentration near its 
    
    
    
    (usually 0.1–1.0 µM).
  • Kinetic Mode (Essential for Covalent):

    • Add Tracer and Test Compound simultaneously.

    • Measure BRET every 5–10 minutes for 2–4 hours.

    • Result: A reversible inhibitor reaches a plateau quickly. A covalent inhibitor will show a progressive decrease in BRET signal over time as the irreversible population accumulates.

Data Analysis: Calculating

For covalent probes, reporting a simple


 is misleading because the value decreases as incubation time increases. The true metric of potency is the efficiency of inactivation, 

.
The Method
  • Perform the assay (ABPP or NanoBRET) at multiple time points (e.g., 1h, 2h, 4h) and multiple concentrations.

  • Calculate the observed rate constant (

    
    ) for each concentration by fitting the time-course data to a mono-exponential decay:
    
    
    
    
  • Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .
  • Fit to the hyperbolic equation to derive constants:

    
    
    

Note: If the plot is linear (no saturation observed), you are in the regime where


. In this case, the slope of the line represents the second-order rate constant 

.

References

  • Principles of Covalent Design: Singh, J., et al. (2011). The resurgence of covalent drugs.[7][8][9] Nature Reviews Drug Discovery. Link

  • Gel-Based ABPP Protocol: Speers, A. E., & Cravatt, B. F. (2004). Profiling enzyme activities in vivo using click chemistry methods.[10] Chemistry & Biology. Link

  • NanoBRET Methodology: Robers, M. B., et al. (2015).[6] Target engagement and drug residence time can be observed in living cells with BRET.[5][11] Nature Communications. Link

  • Kinetic Calcul

    
    ):  Strelow, J. M. (2017). A Perspective on the Kinetics of Covalent Binding. SLAS Discovery. Link
    
  • Covalent Inhibitor Review: Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: BZ-SOL-001 Subject: Troubleshooting Aqueous Solubility for Benzamide Scaffolds

Welcome to the Solubility Optimization Hub.

You are likely here because your benzamide derivative is exhibiting "Brick Dust" behavior: high melting point (


) and low aqueous solubility, despite having a reasonable partition coefficient (

).

Benzamides (


) possess a rigid, planar geometry that facilitates strong intermolecular hydrogen bonding (amide-to-amide "ribbons") and efficient 

-

stacking. This results in high crystal lattice energy, making the solid difficult to break apart in water.

This guide moves beyond generic advice, offering specific protocols for Structural Modification , Crystal Engineering , and Formulation .

Module 1: Molecular Design (The "Brick Dust" Solution)

Diagnosis: If your compound has a high melting point (


) and low solubility, you are fighting Crystal Lattice Energy, not just lipophilicity.

Q: My


 is optimal (2-3), but solubility is still 

. Why?
A: Your crystal packing is too stable. The amide group is a donor-acceptor powerhouse. To fix this, you must disrupt the molecular planarity or symmetry without ruining binding affinity.

Troubleshooting Steps:

  • The "Ortho-Clash" Strategy:

    • Action: Introduce a substituent (Me, F, Cl) at the ortho-position of the phenyl ring relative to the amide.

    • Mechanism: This forces the amide bond out of the plane of the phenyl ring (steric twist), disrupting

      
      -conjugation and preventing tight crystal packing.
      
    • Result: Lowers Melting Point

      
       Increases Solubility.
      
  • Symmetry Breaking:

    • Action: If your molecule is para-substituted (highly symmetric), move the substituent to the meta-position.

    • Evidence: Meta-derivatives often have lower melting points than para-analogs due to less efficient packing entropy [1].

Data Summary: Impact of Substitution on Solubility

Modification StrategyTarget ParameterMechanismExpected Solubility Fold-Increase
Ortho-Substitution Decrease MPTwist planar conformation2-10x
Solubilizing Tails Decrease LogPAdd Morpholine/Piperazine10-100x
N-Methylation Decrease MPRemove H-bond donor5-50x
Module 2: Solid State Engineering (Salts & Co-crystals)

Diagnosis: You cannot change the chemical structure (SAR is locked). You must alter the solid form.

Q: I tried making an HCl salt, but it dissociates or is hygroscopic. What now? A: Benzamide itself is a very weak base (


). Unless your derivative has a secondary basic center (e.g., a piperazine tail), a simple mineral acid salt will hydrolyze.
  • Scenario A: Your Derivative has a Basic Nitrogen (

    
    ) 
    
    • Protocol: Use Mesylate (Methanesulfonic acid) or HCl .

    • Why: Mesylate salts often break the crystal lattice effectively for benzamides and are less prone to the "common ion effect" in the stomach than HCl salts [2].

  • Scenario B: Your Derivative is Neutral (Weakly Acidic/Basic)

    • Protocol: Do NOT try to force a salt. Switch to Co-crystals .

    • Co-former Selection: Use Carboxylic Acids (Benzoic acid, Salicylic acid, Glutaric acid).

    • Mechanism: The Acid-Amide Heterosynthon (

      
      ) is energetically stronger than the Amide-Amide homosynthon, effectively replacing the insoluble crystal lattice with a more soluble one [3].
      
Workflow Visualization: Solid State Selection

SolidStateStrategy Start Analyze Benzamide Derivative CheckBasic Does it have a basic side chain? (pKa > 4.0) Start->CheckBasic YesBasic Yes CheckBasic->YesBasic NoBasic No (Neutral/Weak) CheckBasic->NoBasic SaltScreen Salt Screening Protocol YesBasic->SaltScreen CoCrystal Co-Crystal Screening NoBasic->CoCrystal StrongAcids Try Strong Acids: 1. Methanesulfonic Acid 2. Hydrochloric Acid SaltScreen->StrongAcids CoFormers Try Co-formers (Acid-Amide Synthon): 1. Glutaric Acid 2. Salicylic Acid 3. Nicotinamide CoCrystal->CoFormers

Figure 1: Decision tree for selecting between salt formation and co-crystallization based on the ionization potential of the benzamide derivative.

Module 3: Formulation Strategies (Cyclodextrins)

Diagnosis: Chemical modification is impossible, and solid forms are unstable. You need a "universal" solubilizer.

Q: Which Cyclodextrin (CD) works best for benzamides? A:


-Cyclodextrin (

-CD)
or Hydroxypropyl-

-CD (HP-

-CD)
. The benzene ring of the benzamide fits almost perfectly into the hydrophobic cavity of

-CD (Cavity diameter

). The amide group remains hydrogen-bonded to the rim or bulk solvent, stabilizing the complex [4].
Protocol: Kneading Method for Inclusion Complex

This method is often superior to simple physical mixing for benzamides.

Materials:

  • Benzamide Derivative (Guest)

  • HP-

    
    -CD (Host)
    
  • Ethanol/Water (1:1 v/v)

  • Mortar and Pestle

Step-by-Step:

  • Molar Ratio: Weigh Host and Guest in a 1:1 molar ratio .

  • Paste Formation: Add the HP-

    
    -CD to the mortar.[1] Add a minimum volume of Ethanol/Water to create a thick paste.
    
  • Incorporation: Slowly add the Benzamide derivative while grinding vigorously.

  • Kneading: Grind for 45-60 minutes . The paste may dry out; add drops of solvent to maintain consistency. Note: The mechanical energy is crucial to force the hydrophobic phenyl ring into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at

    
     for 24 hours.
    
  • Verification: Analyze via DSC. The disappearance of the benzamide's sharp melting endotherm indicates successful amorphous inclusion [5].

Workflow Visualization: Inclusion Complex Protocol

CDProtocol Step1 Weigh 1:1 Molar Ratio (Guest : HP-β-CD) Step2 Add Solvent (EtOH/H2O) Create Paste Step1->Step2 Step3 Knead vigorously (45-60 mins) Step2->Step3 Step4 Vacuum Dry (40°C, 24h) Step3->Step4 Step5 DSC Analysis (Check Endotherm) Step4->Step5

Figure 2: Step-by-step kneading protocol for generating Benzamide-Cyclodextrin inclusion complexes.

References
  • American Chemical Society (ACS). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.

  • National Institutes of Health (NIH). Development of o-aminobenzamide salt derivatives for improving water solubility. PMC.[2]

  • ResearchGate. Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure.

  • MDPI. Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine/Benzamide Derivatives.

  • SciELO. Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles.

Sources

Validation & Comparative

Comparative Guide: Validation of Covalent Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Renaissance

The resurgence of covalent inhibitors—drugs that form irreversible bonds with their targets (e.g., BTK, EGFR, KRAS G12C)—has necessitated a shift in validation methodologies. Traditional biochemical


 values are insufficient for covalent binders because potency is time-dependent. The critical parameter is not just affinity, but Target Occupancy (TO)  and Residence Time  within the physiological environment of a live cell.

This guide objectively compares three industry-standard methodologies for validating covalent target engagement in live cells:

  • NanoBRET™ Target Engagement (TE): The modern standard for real-time, quantitative kinetic analysis.

  • Gel-Based Activity-Based Protein Profiling (ABPP): The traditional standard for visual specificity and molecular weight confirmation.

  • Targeted Intact Mass Spectrometry (LC-MS): The analytical standard for definitive stoichiometry.

Comparative Analysis: Methodological Triangulation

To validate a covalent binder, one must answer three questions:

  • Does it bind in live cells? (Engagement)

  • How long does it stay bound? (Kinetics/Residence Time)

  • Is the binding specific and stoichiometric? (Selectivity/Adduct formation)

Performance Matrix
FeatureNanoBRET™ TE Gel-Based ABPP Intact LC-MS
Readout Mode Live-Cell / Real-Time Endpoint (Lysis required)Endpoint (Lysis required)
Quantitation High (

,

, Occupancy %)
Semi-Quantitative (Densitometry)Absolute (Stoichiometry)
Throughput High (96/384-well)Low (Western Blot format)Low/Medium (RapidFire)
Kinetic Profiling Excellent (Continuous measure)Poor (Requires multiple time-points)Poor (Snapshot only)
Reagent Needs Transfection + TracerClickable Probe + AntibodyPurified Protein/IP
Primary Utility SAR Screening & Residence Time Selectivity & Off-target ID Covalent Bond Confirmation

Deep Dive: NanoBRET™ Target Engagement (The Kinetic Standard)

Mechanism of Action: NanoBRET™ relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (Donor) and a cell-permeable fluorescent tracer (Acceptor).[1]

  • State A (No Drug): Tracer binds target

    
     BRET signal (Energy transfer).
    
  • State B (Drug Bound): Covalent inhibitor displaces tracer

    
     Loss of BRET signal.
    

Unlike non-covalent assays, covalent engagement in NanoBRET is characterized by a time-dependent decrease in


  and a lack of signal recovery after washout.
Protocol: Live-Cell Kinetic Occupancy

Rationale: To determine the rate of inactivation (


) and residence time.

Step 1: Transfection (Day 0)

  • Plate HEK293 or HeLa cells (20,000 cells/well) in white 96-well plates.

  • Transfect with Target-NanoLuc® plasmid using FuGENE® HD.

  • Expert Insight: Maintain a low expression level (carrier DNA:target DNA ratio of 10:1) to avoid "protein sink" effects where excess target masks inhibitor potency.

Step 2: Tracer Equilibration (Day 1)

  • Add the cell-permeable NanoBRET™ Tracer at a concentration equal to its

    
     (previously determined).
    
  • Critical: For covalent assays, add the tracer before the inhibitor to set up a competition, or after to measure remaining free receptor (occupancy).

Step 3: Inhibitor Treatment & Kinetic Monitoring

  • Add test compounds.

  • Measure BRET (450nm Donor / 610nm Acceptor) immediately and every 5 minutes for 2 hours.

  • Data Analysis: Plot BRET ratio vs. Time.

    • Non-covalent: Reaches equilibrium quickly and plateaus.

    • Covalent: Signal decays continuously until 100% occupancy is reached (or saturation).

Step 4: Washout Experiment (The Covalent Test)

  • Incubate cells with

    
     of compound for 1 hour.
    
  • Wash cells

    
     with media to remove unbound drug.
    
  • Add Tracer.[2]

  • Result: If the drug is covalent, the tracer cannot bind, and BRET signal remains low/zero. If reversible, signal recovers.

NanoBRET_Workflow Start Transfect Target-NanoLuc Tracer Add Fluorescent Tracer (Equilibrium) Start->Tracer Treat Add Covalent Inhibitor Tracer->Treat Measure Real-Time BRET Measurement Treat->Measure Competition Washout Washout Unbound Drug Measure->Washout Verify Covalency Recovery Check Signal Recovery Washout->Recovery Recovery->Measure No Recovery = Covalent

Figure 1: NanoBRET™ workflow for validating covalent occupancy. Note the washout step is critical for distinguishing residence time from irreversible binding.

Deep Dive: Gel-Based ABPP (The Proteomic Standard)

Mechanism of Action: Activity-Based Protein Profiling (ABPP) uses a "warhead" probe that mimics the drug but contains a click-chemistry handle (alkyne or azide).

  • Competition: Live cells are treated with the covalent drug first.

  • Chase: The probe is added. It binds to any remaining free target active sites.

  • Readout: If the drug engaged the target, the probe cannot bind. The band disappears on the gel.

Protocol: Competitive ABPP

Rationale: To visually confirm the drug binds the specific molecular weight target and assess selectivity.

Step 1: Live Cell Treatment [1]

  • Grow cells to 90% confluency.[3]

  • Treat with Test Inhibitor (dose-response) for 1 hour at 37°C.[3]

  • Control: DMSO only (100% signal).

Step 2: Probe Labeling (The Chase)

  • Add the ABPP Probe (e.g., Desthiobiotin-ATP or specific covalent probe) to the media.

  • Incubate for 30-60 minutes.

  • Expert Insight: The probe concentration must be sufficient to saturate free sites but not so high that it out-competes the covalent inhibitor non-specifically.

Step 3: Lysis & Click Chemistry

  • Wash cells PBS x3, harvest, and lyse in RIPA buffer.

  • Perform CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) if using an alkyne probe:

    • Add: Rhodamine-Azide + TCEP + TBTA +

      
      .
      
    • Incubate 1 hour at RT in dark.

Step 4: SDS-PAGE & Imaging

  • Run lysate on SDS-PAGE.

  • Scan for fluorescence (Rhodamine).

  • Result: A dose-dependent disappearance of the fluorescent band at the target's molecular weight indicates engagement.

ABPP_Workflow Cells Live Cells Inhibitor 1. Incubate with Inhibitor (Occupies Target) Cells->Inhibitor Probe 2. Chase with Click-Probe (Labels Free Sites) Inhibitor->Probe Lyse 3. Lyse & Click Chemistry (Add Fluorophore) Probe->Lyse Gel 4. SDS-PAGE Analysis Lyse->Gel Result Band Disappearance = Engagement Gel->Result

Figure 2: Gel-Based ABPP workflow.[3] This method provides visual confirmation of engagement but is an endpoint assay requiring cell lysis.

Strategic Integration: The Validation Workflow

For a robust drug discovery pipeline, do not rely on a single method. Use the "Funnel Approach" :

  • Primary Screen (NanoBRET): High-throughput screening of library to determine

    
     and rank-order compounds by residence time.
    
  • Secondary Validation (Intact MS): Take the top 5 hits. Incubate with recombinant protein and perform Intact Mass Spec to confirm the formation of a covalent adduct (+Mass of drug) and ensure 1:1 stoichiometry (no non-specific "coating" of the protein).

  • Cellular Confirmation (ABPP): Perform Gel-based ABPP on the lead candidate to confirm it engages the endogenous protein (not just the transfected one) and to assess off-target binding (selectivity).

Decision Logic for Researchers

Decision_Tree Start Goal? Q1 Need Kinetic Rates (k_inact/Ki)? Start->Q1 Q2 Need to confirm Covalent Bond? Q1->Q2 No Method1 Use NanoBRET TE Q1->Method1 Yes Q3 Need Endogenous Selectivity? Q2->Q3 No Method2 Use Intact MS Q2->Method2 Yes Method3 Use Gel-Based ABPP Q3->Method3 Yes

Figure 3: Strategic decision tree for selecting the appropriate validation method based on experimental goals.

References

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[4] Nature Communications.[4] [Link][4]

  • Barf, T., & Kaptein, A. (2012). Irreversible protein kinase inhibitors: balancing the benefits and risks. Journal of Medicinal Chemistry. [Link]

  • Lenz, T., et al. (2021). A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. Nature Protocols.[5] [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. [Link]

Sources

selectivity profiling of 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide against a kinase panel

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of High-Reactivity Probes

In the hierarchy of covalent kinase inhibitors, 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide (hereafter referred to as Probe 3-BAB ) represents a specific class of electrophilic fragments designed for "ligandability" assessment rather than therapeutic delivery.

Unlike targeted drugs (e.g., Ibrutinib, Osimertinib) which utilize "tunable" acrylamide warheads to achieve selectivity, Probe 3-BAB utilizes a highly reactive


-bromoacetamide  warhead. This guide compares the utility of this high-reactivity probe against standard acrylamide alternatives, demonstrating why 3-BAB is the superior choice for initial cysteinome mapping  and target validation , while acrylamides remain the standard for lead optimization .
Quick Comparison: 3-BAB vs. Acrylamide Analogues
FeatureProbe 3-BAB (Bromoacetamide)Alternative: Acrylamide Analogues
Warhead Type

-Haloacetamide (Nucleophilic Substitution)
Michael Acceptor (Conjugate Addition)
Intrinsic Reactivity High (

is fast; low barrier)
Tunable/Low (Requires specific orientation)
Primary Use Case Ligandability Screening : "Is this cysteine accessible?"Selectivity Optimization : "Can we hit only this target?"
Selectivity Profile Promiscuous : Hits many surface cysteines.Selective : Hits only positioned cysteines.[1]
Detection Method Intact Protein Mass Spec (high sensitivity)Biochemical IC50 (requires potency)

Chemical Mechanism & Reactivity Profile[2][3][4][5]

To understand the selectivity profile of 3-BAB, researchers must first understand the causality of its warhead chemistry.

The Mechanism of Action

Probe 3-BAB functions via an


 mechanism. The sulfur atom of a cysteine residue attacks the 

-carbon of the bromoacetyl group, displacing the bromide ion. This reaction is thermodynamically favorable and kinetically rapid, often occurring even without significant non-covalent binding affinity (

).

In contrast, Acrylamide alternatives function via Michael Addition. This requires a specific geometry and often protonation of the carbonyl oxygen by a "catalytic lysine" within the kinase pocket to lower the activation energy.

Visualization: Reaction Coordinate Comparison

ReactionMechanism cluster_0 Probe 3-BAB (Bromoacetamide) cluster_1 Acrylamide Alternative Cys Target Cysteine (Nucleophile) Bromo Bromoacetyl Warhead Cys->Bromo Acryl Acrylamide Warhead Cys->Acryl SN2 SN2 Transition State (Low Barrier) Bromo->SN2 Fast Cov1 Covalent Adduct (Irreversible) SN2->Cov1 Michael Michael Addition TS (High Barrier - Needs Orientation) Acryl->Michael Slow / Geometry Dependent Cov2 Covalent Adduct (Irreversible) Michael->Cov2

Figure 1: Mechanistic divergence between the high-reactivity Bromoacetamide (3-BAB) and tunable Acrylamide probes. The Bromoacetamide path has a lower activation energy barrier, leading to broader profiling coverage.

Selectivity Profiling Data

When profiling Probe 3-BAB against a standard kinase panel (e.g., 200+ kinases), the data typically reveals a "pan-active" profile compared to acrylamides.

Experimental Data Summary (Simulated Representative Data)

Based on standard covalent fragment screening (e.g., Backus et al., Nature 2016).

MetricProbe 3-BAB (Bromoacetyl)Acrylamide Analog Interpretation
Hit Rate (at 10 µM) 15 - 25% of Kinome< 2% of Kinome3-BAB is a "scout"; it identifies all accessible cysteines.
Gini Coefficient 0.35 (Low Selectivity)0.75 (High Selectivity)Lower Gini score indicates broader binding distribution.
Cysteine Preference Surface & Deep Pocket CysDeep Pocket Cys (mostly)3-BAB labels solvent-exposed cysteines that acrylamides miss.
Toxicity (Cellular) High (Glutathione depletion)Low3-BAB is a tool compound, not a drug candidate.
Why use a "Promiscuous" Probe?

The lack of selectivity in 3-BAB is its primary feature , not a bug.

  • Map the Cysteinome: It proves which kinases have a modifiable cysteine.

  • Competition Assays: Use 3-BAB as a "tracer." If your novel, selective drug prevents 3-BAB from binding, you have proven target engagement.

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), use these self-validating protocols.

Protocol A: Intact Protein Mass Spectrometry (The "Gold Standard")

Objective: Determine if Probe 3-BAB covalently modifies a specific kinase.

  • Preparation: Dilute Recombinant Kinase (Target) to 2 µM in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Critical Step: TCEP is used instead of DTT because DTT can react with the bromoacetyl group, quenching the probe.

  • Incubation: Add Probe 3-BAB (10 µM final) or DMSO control. Incubate for 60 minutes at Room Temp.

  • Quenching: Add 1% Formic Acid to stop the reaction.

  • Analysis: LC-MS (Q-TOF or Orbitrap). Deconvolute the mass spectrum.

  • Validation Criteria:

    • Hit: Mass shift of +220 Da (approx MW of probe minus HBr).

    • No Hit: Mass matches DMSO control.

    • Promiscuity Check: If you see +440 Da (2x adducts), the probe is non-specifically alkylating multiple residues.

Protocol B: Gel-Based ABPP (Activity-Based Protein Profiling)

Objective: Assess selectivity in a complex proteome (lysate).

  • Lysate Prep: Generate cell lysate (e.g., HEK293T). Normalize protein conc to 1 mg/mL.

  • Probe Labeling: Treat lysate with Probe 3-BAB (alkyne-tagged version if available, or use competition format) for 1 hr.

  • Click Chemistry: If using an alkyne-analog of 3-BAB:

    • Add: Rhodamine-Azide (25 µM), TCEP (1 mM), TBTA (100 µM), CuSO4 (1 mM).

    • Incubate 1 hr.

  • Visualization: SDS-PAGE followed by in-gel fluorescence scanning.

  • Interpretation:

    • 3-BAB Lane: Multiple fluorescent bands (indicates broad reactivity).

    • Competition Lane: Pre-treat with a selective inhibitor (e.g., Ibrutinib). Disappearance of a single band confirms the identity of that band as BTK.

Workflow Visualization

ABPP_Workflow Lysate Cell Lysate (Complex Proteome) Treat Treatment: Probe 3-BAB (10 µM) Lysate->Treat Click CuAAC Click Chemistry (Add Fluorophore) Treat->Click Alkyne-Azide Ligation Gel SDS-PAGE Separation Click->Gel Scan Fluorescence Scan (Data Readout) Gel->Scan

Figure 2: Gel-based Activity-Based Protein Profiling (ABPP) workflow for assessing the proteome-wide selectivity of Probe 3-BAB.

Strategic Recommendations

  • Do NOT use 3-BAB for IC50 screening in biochemical assays expecting linear dose-response. Being a covalent irreversible inhibitor, its potency is time-dependent. Use

    
     parameters instead.
    
  • Use 3-BAB as a "Worst Case" Control. When developing a selective drug, screen it alongside 3-BAB. If your drug shows a clean profile while 3-BAB lights up the kinome, you have validated your scaffold's selectivity.

  • Handle with Care.

    
    -Bromoacetamides are potent alkylators. They can cause skin sensitization. All handling must occur in a fume hood.
    

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.

  • Åkerfeldt, K. S., et al. (2011). "Kinetic analysis of the reaction of bromoacetyl derivatives with thiol groups." Journal of the American Chemical Society.[2]

  • London, N., et al. (2020). "Covalent fragment screening of acrylamides and chloroacetamides." Journal of Medicinal Chemistry.

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317.

Sources

The Warhead Logic: A Guide to Proteome-Wide Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Covalent Renaissance

The dogma that covalent inhibitors are "non-selective toxins" has been dismantled by the clinical success of drugs like Osimertinib and Sotorasib. However, the line between a "targeted covalent inhibitor" (TCI) and a "promiscuous alkylator" is defined entirely by proteome-wide selectivity .

Unlike reversible inhibitors, where off-target effects are driven by equilibrium binding constants (


), covalent selectivity is time-dependent (

). A probe that appears selective at 1 hour may label the entire proteome at 24 hours. Therefore, standard biochemical IC50 panels are insufficient.

This guide outlines the industry-standard chemoproteomic workflows to rigorously assess selectivity, moving beyond simple gel-based screens to quantitative, site-specific mass spectrometry.

Strategic Comparison: Choosing the Right Modality

We categorize selectivity profiling into three tiers. Your choice depends on where the molecule is in the discovery pipeline.

Table 1: Comparative Analysis of Selectivity Profiling Methods
FeatureGel-Based ABPP isoTOP-ABPP (MS) TMT-ABPP (MS)
Primary Utility Rapid "Go/No-Go" screening; Lead optimization.Gold Standard for site identification and occupancy quantification.[1]High-throughput dose-response profiling (multiplexing).
Resolution Low (Molecular Weight only).High (Amino acid site-specific).High (Amino acid site-specific).
Throughput Medium (10-20 compounds/day).Low (Pairwise comparisons).High (Up to 18 samples/run).
Quantification Semi-quantitative (Densitometry).Precise (Isotopic Ratios).Precise (Isobaric Reporter Ions).
Cost/Sample $

$

Key Limitation Cannot identify off-targets; band overlap obscures data.Lower throughput; complex sample prep.[2]Ratio compression (co-isolation) can dampen signals.

The Core Methodology: Competitive isoTOP-ABPP[3]

While gel-based methods provide a quick visual, Competitive isoTOP-ABPP (Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling) is the requisite method for claiming selectivity in high-impact journals and IND filings.

The Principle of Competition

Directly detecting a drug's modification on a protein is difficult because the drug may not ionize well or may fragment unpredictably. Instead, we use a "Probe-vs-Drug" competition .

  • We use a "Scout Probe" (e.g., Iodoacetamide-alkyne) that reacts with most accessible cysteines in the proteome.

  • If your drug binds a specific cysteine, it blocks the Scout Probe from reacting.

  • We quantify the loss of Scout Probe signal in the drug-treated sample compared to the DMSO control.

Workflow Diagram

The following diagram illustrates the competitive isoTOP-ABPP workflow, highlighting the critical "Click Chemistry" and "TEV Cleavage" steps that ensure specificity.

isoTOP_Workflow cluster_0 Sample Preparation cluster_1 Chemical Tagging (Click Chemistry) cluster_2 Enrichment & MS S1 Cell Lysate / Proteome S2_DMSO Control: DMSO Treat S1->S2_DMSO S2_Drug Exp: Covalent Probe Treat S1->S2_Drug S3 Label with Scout Probe (e.g., IA-Alkyne) S2_DMSO->S3 S2_Drug->S3 Click_L Click: Light TEV-Biotin Tag S3->Click_L Control Path Click_H Click: Heavy TEV-Biotin Tag S3->Click_H Drug Path Mix Mix Samples 1:1 Click_L->Mix Click_H->Mix Avidin Streptavidin Enrichment Mix->Avidin Digest On-Bead Trypsin Digestion (Removes non-covalent bg) Avidin->Digest TEV TEV Protease Elution (Releases specific probe-peptides) Digest->TEV LCMS LC-MS/MS Analysis TEV->LCMS

Caption: Figure 1.[3][4] Competitive isoTOP-ABPP workflow. Drug occupancy prevents "Heavy" tag incorporation, resulting in high Light:Heavy ratios for targets.

Detailed Experimental Protocol (isoTOP-ABPP)

Objective: Quantify the occupancy of Covalent Probe X (10 µM) across the cysteine proteome.

Phase 1: Proteome Preparation & Competition
  • Lysis: Lyse 2x10^7 cells (e.g., HEK293T) in PBS containing 0.1% Triton X-100. Crucial: Avoid strong denaturants (Urea/SDS) initially, as they unfold proteins and expose cryptic cysteines that are not relevant to native selectivity.

  • Quantification: Normalize protein concentration to 2 mg/mL. Split into two aliquots: "Control" and "Treated."

  • Competition:

    • Add Probe X (e.g., 10 µM) to the "Treated" aliquot.

    • Add DMSO to the "Control" aliquot.

    • Incubate for 1 hour at Room Temperature (RT).

  • Scout Labeling: Add Iodoacetamide-Alkyne (IA-alkyne) (100 µM final) to both samples. Incubate 1 hour at RT.

    • Mechanism: IA-alkyne labels all remaining free cysteines. If Probe X worked, the target cysteine is already blocked and won't react with IA-alkyne.

Phase 2: Click Chemistry & Enrichment
  • Click Reaction:

    • Control: Add Light TEV-Biotin-Azide tag + CuAAC mix (1 mM CuSO4, 100 µM TBTA, 1 mM TCEP).

    • Treated: Add Heavy (isotopically labeled) TEV-Biotin-Azide tag + CuAAC mix.

    • Incubate 1 hour.

  • Precipitation: Precipitate proteins (Chloroform/Methanol) to remove excess reagents. Resuspend pellets in 500 µL 6M Urea/PBS.

  • Mixing: Combine Control (Light) and Treated (Heavy) samples 1:1.

  • Enrichment: Incubate with Streptavidin-agarose beads (2 hours). Wash aggressively (1% SDS, then PBS) to remove non-biotinylated proteins.

Phase 3: Digestion & Elution (The "Orthogonal" Step)
  • On-Bead Digestion: Treat beads with Trypsin overnight.

    • Why? This digests the protein backbone but leaves the probe-labeled peptide attached to the bead via biotin. This washes away the "haystack," leaving only the "needles."

  • TEV Elution: Wash beads, then add TEV Protease .

    • Why? The linker contains a TEV recognition site. TEV cleaves specifically at the linker, releasing the probe-modified peptide into the supernatant for MS analysis. This step eliminates non-specific binders that stuck to the beads.

Data Interpretation: The Selectivity Score

Upon analyzing the LC-MS data, you will generate a ratio (


) of Light (Control) to Heavy (Treated) signal for thousands of peptides.
Calculating Occupancy

For a given cysteine peptide:



  • R ≈ 1: The drug did not bind. Both samples have equal IA-alkyne labeling.

  • R >> 1 (e.g., >5): The drug bound the target. The "Heavy" signal is depleted because the drug blocked the IA-alkyne.

  • R < 1: Rare. Indicates the drug enhanced reactivity (allosteric opening).

Percent Occupancy Formula:



Defining the Selectivity Window

Do not rely on a single concentration. A robust selectivity profile requires a dose-response (e.g., 1, 10, 100 µM) to calculate the


 for the On-Target vs. Off-Targets.

The Selectivity Score: A common metric is the Selectivity Score (S-score) adapted for ABPP:



Ideally, at a concentration 10x your on-target 

, your S-score should remain near zero.

References

  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature (2010). [Link]

  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature (2016). [Link]

  • Lanning, B. R., et al. "A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors." Nature Chemical Biology (2014). [Link]

  • Kuljanin, M., et al. "Reimagining high-throughput profiling of reactive cysteines for drug discovery." Nature Biotechnology (2021). [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of reactive chemical intermediates like 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide are paramount. This guide provides a detailed, science-first protocol for its disposal, grounded in regulatory compliance and best laboratory practices. We move beyond simple checklists to explain the causality behind each procedural step, ensuring a deep, actionable understanding for maintaining a safe laboratory environment.

Compound Profile and Inherent Hazards

Understanding the molecular structure of this compound is the first step in appreciating the necessary disposal precautions. Its hazards are not monolithic but arise from the specific reactivity of its constituent functional groups.

Property Information
Chemical Name This compound
Molecular Formula C₁₅H₂₁BrN₂O₂
Key Functional Groups Bromoacetyl Group: A highly reactive alkylating agent. Amide Linkages: Generally stable, but can be hydrolyzed. Aromatic Ring: Influences solubility and reactivity. Halogen (Bromine): Classifies the compound as a halogenated organic.
Primary Hazards Harmful if swallowed. [1] Suspected of causing genetic defects. [1] Causes skin and serious eye irritation. [2][3] Reactive: The α-bromo ketone moiety is a potent electrophile and alkylating agent.
Regulatory Classification As a brominated organic compound, this falls under the category of halogenated organic waste .[4][5] This is a critical classification for waste segregation.

The primary danger stems from the bromoacetyl group. This functional group is a potent electrophile, capable of alkylating biological nucleophiles like DNA and proteins, which is the basis for its suspected mutagenicity.[1] This reactivity demands careful handling to prevent exposure and necessitates a disposal pathway that ensures its complete destruction.

The Regulatory Framework: Adherence to EPA and OSHA Standards

Disposal of laboratory waste is not at the discretion of the individual researcher but is strictly governed by federal and local regulations.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[6] Your institution is considered a hazardous waste generator, and you are responsible for ensuring waste is correctly characterized, labeled, and stored.[7]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that employers inform workers of all chemical hazards in the workplace.[8][9][10] This is achieved through accessible Safety Data Sheets (SDSs), clear container labeling, and comprehensive training.[11]

Crucially, you must always consult your institution's Environmental Health and Safety (EHS) department .[12][13] They provide specific guidelines and resources that are tailored to your local regulations and facility capabilities.

Pre-Disposal Operations: Segregation and Container Selection

Proper disposal begins long before the waste container is full. The actions you take at the point of generation are critical for a safe and compliant outcome.

The Cardinal Rule: Segregation of Halogenated Waste

This compound is a halogenated organic compound. It is imperative to segregate it into a dedicated "Halogenated Organic Waste" container.[4][5]

Causality: Halogenated wastes cannot be disposed of via the same fuel blending process as non-halogenated solvents. They require high-temperature incineration with specialized "scrubbers" to neutralize the corrosive acidic gases (like hydrogen bromide) produced during combustion.[5][14] Mixing these waste streams leads to regulatory violations and significantly increases disposal costs.[4]

Waste Container Selection and Management
  • Compatibility: Use a container made of chemically compatible material, typically borosilicate glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks or defects.[6]

  • Secure Closure: The container must have a secure, leak-proof screw cap. Lids must be kept closed at all times except when actively adding waste.[4][15] This prevents the release of volatile compounds and protects against spills.

  • Location (Satellite Accumulation Area): The waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][16] The SAA should be in a secondary containment tray to contain any potential leaks.

Step-by-Step Disposal Protocol

This protocol outlines the direct actions for disposing of waste containing this compound.

1. Don Appropriate Personal Protective Equipment (PPE):

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemically resistant gloves (nitrile is often sufficient for incidental contact, but consult your institution's glove selection guide for handling bulk quantities or prolonged tasks).

  • Body Protection: A standard laboratory coat is required.

2. Characterize and Label the Waste Container:

  • Before adding any waste, affix a completed "Hazardous Waste" tag provided by your EHS department.[7][13]

  • The label must include:

    • The words "Hazardous Waste".[13][16]

    • The full chemical names of all constituents. Do not use abbreviations or formulas.[13] List "this compound" and any solvents or other reagents present.

    • The approximate percentages or volumes of each component.

    • The relevant hazard pictograms (e.g., Health Hazard, Irritant).[7]

    • The name of the Principal Investigator and the laboratory location (building and room number).[13]

3. Transfer Waste Safely:

  • Conduct all transfers of this compound, whether pure or in solution, inside a certified chemical fume hood to minimize inhalation exposure.

  • Carefully pour the waste into the designated, pre-labeled halogenated waste container. Avoid splashing.

  • Securely close the lid immediately after the transfer is complete.

4. Manage Different Waste Forms:

  • Solid Waste: Dispose of the pure solid compound directly into the halogenated waste container.

  • Contaminated Labware: Disposable items like pipette tips, gloves, and weigh paper that are contaminated with the compound must be placed in a sealed plastic bag, labeled as "Hazardous Waste" with the chemical name, and then placed in a container for solid hazardous waste.

  • Solutions: If the compound is dissolved in a non-halogenated solvent (e.g., acetone, ethyl acetate), the entire solution must still be disposed of in the halogenated organic waste container. The presence of the bromine atom dictates the waste stream. If dissolved in a halogenated solvent (e.g., dichloromethane), it is disposed of in the same manner.

5. Awaiting Pickup:

  • Store the sealed and labeled waste container in your lab's SAA.

  • Once the container is full, or if it has been in the SAA for the maximum allowed time (often up to one year for partially filled containers, but check your local rules), contact your EHS department to schedule a waste pickup.[16]

Disposal Decision Workflow

The following diagram illustrates the logical flow for making correct disposal decisions for waste containing this compound.

G Disposal Workflow for this compound cluster_form 1. Identify Waste Form cluster_container 2. Select & Label Container cluster_action 3. Transfer & Store start Waste Generated solid Solid Compound or Contaminated PPE start->solid liquid Liquid Solution start->liquid container_solid Select Solid Waste Container solid->container_solid container_liquid Select Liquid Waste Container (Glass or HDPE) liquid->container_liquid label_waste Affix 'Hazardous Waste' Label List all constituents Mark as HALOGENATED container_solid->label_waste container_liquid->label_waste transfer Transfer Waste in Chemical Fume Hood label_waste->transfer store Store Closed Container in Secondary Containment (SAA) transfer->store end Contact EHS for Pickup store->end

Sources

Personal protective equipment for handling 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Warhead" Hazard

You are handling 3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide . While the benzamide and sec-butyl groups dictate the molecule's binding affinity and solubility, the


-bromoacetamide  moiety is a reactive electrophilic "warhead."

The Critical Risk: This compound is designed to form covalent bonds with cysteine residues via nucleophilic substitution (


).[1] It does not distinguish between your target protein and the keratin/proteins in your skin or eyes.
  • Primary Hazard: Irreversible Skin Sensitization (Allergic Contact Dermatitis). Repeated trace exposure can lead to a permanent immune response, effectively ending a researcher's ability to handle this class of compounds.

  • Secondary Hazard: Ocular damage and respiratory tract irritation.

This guide moves beyond generic "safety advice" to provide a mechanism-based containment strategy.

PPE Architecture: The Barrier Matrix

Standard laboratory PPE is insufficient for electrophilic alkylating agents. You must employ a "Time-to-Breakthrough" strategy.

Hand Protection (The Critical Failure Point)

Nitrile rubber is permeable to halogenated organic solvents and small electrophiles over time. Movement flexes the polymer, reducing breakthrough time by up to 31% [1].

Operation PhaseRecommended Glove ConfigurationRationale
Solid Handling / Weighing Double Nitrile (Min. 5 mil outer / 4 mil inner).Prevents static-induced dust contact.[2] Inner glove remains clean for doorknobs/instruments.
Solution Preparation (<10 mM)Double Nitrile (Colored indicator underglove).Visual confirmation of breach. Change outer gloves every 30 mins or immediately upon splash.
Concentrated Stock / Spills Silver Shield® (Laminate) or Viton® .Standard nitrile offers <5 min protection against concentrated alkyl halides [2]. Laminates provide >4h protection.
Respiratory & Ocular Defense[3][4][5][6]
  • Solids: Handling the lyophilized powder requires a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood . If open-bench weighing is unavoidable (not recommended), a P100/N95 respirator is mandatory to prevent inhalation of sensitized dust.

  • Eyes: Chemical splash goggles (ventless or indirect vent). Safety glasses are insufficient due to the risk of aerosol migration or splashes tracking around the lens.

Operational Protocol: Validated Workflows

Phase A: Weighing & Solubilization
  • Static Control: The sec-butyl group adds lipophilicity, making the solid prone to static charge. Use an anti-static gun or a polonium strip during weighing to prevent "flying powder."

  • Solvent Choice: Dissolve in DMSO or DMF inside the fume hood.

    • Note: DMSO enhances skin permeability. If you spill a DMSO solution of this compound on your skin, it will carry the alkylator deep into the dermis immediately. Treat DMSO solutions with extreme caution.

Phase B: The "Kill Switch" (Decontamination)

You must never discard active alkylating agents directly. You must chemically "quench" the warhead.

  • Mechanism: React the electrophile (Bromoacetyl) with an excess of a "sacrificial" nucleophile (Thiol or Amine).

  • Quench Solution: 5% Sodium Thiosulfate or 100 mM Cysteine in slightly basic buffer (pH 8-9).

QuenchWorkflow cluster_0 Active Waste cluster_1 Quenching Agent cluster_2 Validation Waste Active Bromoacetamide (Electrophile) Thiol 5% Sodium Thiosulfate (Nucleophile) Waste->Thiol Mix 1:10 Ratio Result Inert Thioether (Safe for Disposal) Thiol->Result SN2 Reaction (30 mins)

Figure 1: Chemical neutralization workflow. The electrophilic carbon is attacked by the thiosulfate sulfur, displacing the bromide and rendering the molecule biologically inert.

Emergency Response: Self-Validating Systems

In the event of exposure, speed is critical, but correct action is vital.

ScenarioImmediate ActionSecondary Validation
Skin Contact Wash with soap & water for 15 mins. Do NOT use alcohol (ethanol/isopropanol) as it may increase absorption or spread the lipophilic compound.Monitor for redness/itching (delayed hypersensitivity) for 48 hours. Consult a dermatologist if sensitized.
Eye Contact Flush with tepid water for 15 mins.[3][4][5]Seek ophthalmological evaluation immediately.[6]
Spill (Solid) Cover with wet paper towels (to prevent dust). Scoop into waste.Wipe area with 5% Thiosulfate solution to quench residues.
Spill (Liquid) Absorb with vermiculite.Flood the area with Quench Solution (see Phase B). Wait 30 mins before final clean.

Decision Logic for PPE Selection

Use this logic flow to determine your daily gear requirements based on the state of the chemical.

PPE_Logic Start Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidRisk Risk: Inhalation & Static Dust Solid->SolidRisk LiquidRisk Risk: Splash & Permeation Liquid->LiquidRisk SolidPPE REQ: Fume Hood + N95 (if open) + Double Nitrile SolidRisk->SolidPPE LiquidPPE Concentration? LiquidRisk->LiquidPPE LowConc < 10 mM LiquidPPE->LowConc HighConc > 10 mM or Stock LiquidPPE->HighConc LowPPE REQ: Double Nitrile Change every 30m LowConc->LowPPE HighPPE REQ: Laminate (Silver Shield) or Double Nitrile (Change <10m) HighConc->HighPPE

Figure 2: PPE Decision Matrix based on physical state and concentration risks.

References

  • Phalen, R. N., & Wong, W. K. (2012). Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. Journal of Occupational and Environmental Hygiene.

  • Thermo Fisher Scientific. (2025).[7] Safety Data Sheet: N-Bromoacetamide.[6][7] (Used as class-standard for bromoacetamide hazards).

  • BenchChem Technical Support. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: Technical Guide.

  • National Institutes of Health (NIH). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide
Reactant of Route 2
Reactant of Route 2
3-[(2-Bromoacetyl)amino]-N-(sec-butyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.